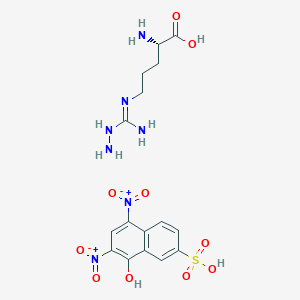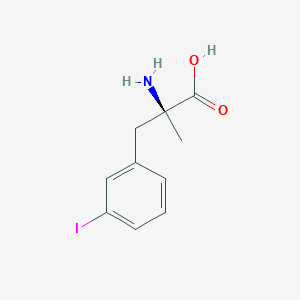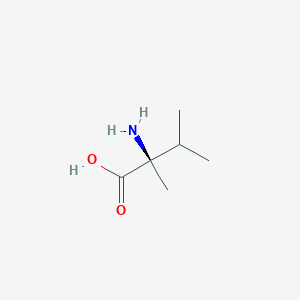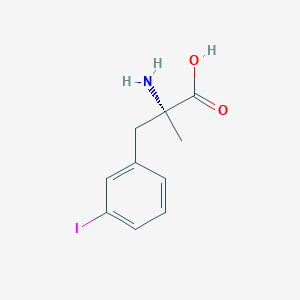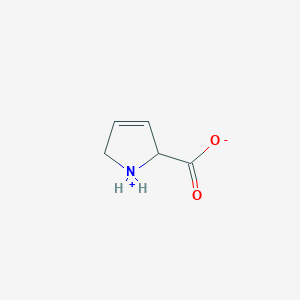
2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a chemical compound with the molecular formula C4H7N . It is a derivative of pyrrole, a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its practical simplicity, high atom economy, short reaction times, and good yields of the products . Other methods include the Paal-Knorr pyrrole condensation and the use of ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular structure of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,5-Dihydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions. For instance, it can be synthesized in quantitative yield by reactions of 1H-pyrrole . It can also form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .Applications De Recherche Scientifique
Synthesis of Pyrrole-3-Carboxylic Acid Amides
Pyrrole-3-carboxylic acid amides are of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib . The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
Cyclization Modes of a Glycine-Derived Enamino Amide
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This result extends previous observations on the cyclization reactions of similarly functionalized enamines .
Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates
A concise, clean synthetic approach to access 2,5-dihydro-1H-pyrrole-2-carboxylates by two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions has been described . This method has practical simplicity, high atom economy, short reaction times, and good yields of the products .
Anticancer Potential
The anticancer potential of synthesized compounds was evaluated against MCF7, MOLT-4 and HL-60 cells by using MTT assay . Among the tested synthesized 2,5-dihydro-1H-pyrrole-2-carboxylates, compound 4d having sulfonamide moiety exhibited good cytotoxic activity against all tested cell lines .
Preparation of tert-Butyl 3-Aryl-2,3-Dihydro-1H-Pyrrole-1-Carboxylate
N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .
Synthesis of ß-Aryl-GABA Analogues
N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) is used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit a wide spectrum of pharmacological activities .
Mode of Action
It’s known that the compound can be synthesized from n-boc-diallylamine . The compound may interact with its targets through a variety of mechanisms, potentially altering cellular processes or functions .
Biochemical Pathways
It’s worth noting that similar compounds have been found to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (113115 Da) and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a wide spectrum of pharmacological activities, including anticancer, herbicidal, hiv integrase inhibition, and antibacterial activity .
Action Environment
It’s known that the compound is stable under normal temperatures but may decompose under high heat .
Propriétés
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHIGVFLOPEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955526 | |
| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
3395-35-5, 3220-74-4 | |
| Record name | 3,4-Dehydroproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dehydroproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dehydroproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dihydro-1H-pyrrole-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key synthetic routes to access highly substituted 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives?
A1: [] A highly effective approach involves a two-step process: First, a Ugi four-component reaction (Ugi-4CR) is employed, utilizing isocyanides, phosphonoacetic acids, primary amines, and either glyoxals or 3-keto aldehydes as starting materials. This reaction yields a linear precursor. Subsequently, a Horner-Wadsworth-Emmons (HWE) variant of the Wittig reaction is used to cyclize the precursor, forming the desired highly substituted 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid amides. []
Q2: Why is a Wittig reaction preferred over a Passerini reaction for synthesizing the six-membered ring analog of 2,5-dihydro-1H-pyrrole-2-carboxylic acid?
A2: [] While a Wittig reaction successfully generates the five-membered 2,5-dihydro-1H-pyrrole-2-carboxylic acid amides, using a Passerini reaction with subsequent Wittig ring closure does not yield the analogous six-membered 6-oxo-3,6-dihydro-2H-pyran-2-carboxylic acid amides. Instead, the reaction favors an elimination pathway, resulting in the formation of 4-oxo-pent-2-enoic acid amides. [] This highlights the importance of careful reaction selection and understanding of the underlying reaction mechanisms when synthesizing these heterocyclic compounds.
Q3: Are there efficient synthetic routes for enantiomerically pure 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives?
A3: [] Yes, a concise synthesis for (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been reported. While the specific details are limited in the abstract, the existence of such a method suggests the possibility of accessing enantiomerically pure derivatives, which could be crucial for investigating biological activities and structure-activity relationships in the future. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



